molecular formula C26H17BrN4O3S B15026930 (3Z)-1-benzyl-5-bromo-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-benzyl-5-bromo-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B15026930
M. Wt: 545.4 g/mol
InChI Key: ZFYXWPWUDMKRGD-DQRAZIAOSA-N
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Description

1-BENZYL-5-BROMO-3-[(5Z)-2-(2-METHOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a triazolo-thiazole ring system fused to an indole moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-5-BROMO-3-[(5Z)-2-(2-METHOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic synthesis. The process may start with the preparation of the indole core, followed by the introduction of the triazolo-thiazole ring system. Key steps may include:

  • Bromination of the indole ring.
  • Formation of the triazolo-thiazole ring through cyclization reactions.
  • Benzylation and methoxylation steps to introduce the benzyl and methoxy groups.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-purity reagents.
  • Control of reaction temperature and time.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-5-BROMO-3-[(5Z)-2-(2-METHOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as amines or ethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-BENZYL-5-BROMO-3-[(5Z)-2-(2-METHOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE would depend on its specific interactions with molecular targets. This could involve:

  • Binding to enzymes or receptors.
  • Modulating signaling pathways.
  • Interacting with nucleic acids or proteins.

Comparison with Similar Compounds

Similar compounds to 1-BENZYL-5-BROMO-3-[(5Z)-2-(2-METHOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE include other heterocyclic compounds with triazolo-thiazole and indole structures. These compounds may share similar chemical properties but differ in their specific functional groups or substitution patterns, which can affect their reactivity and applications.

Properties

Molecular Formula

C26H17BrN4O3S

Molecular Weight

545.4 g/mol

IUPAC Name

(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H17BrN4O3S/c1-34-20-10-6-5-9-17(20)23-28-26-31(29-23)25(33)22(35-26)21-18-13-16(27)11-12-19(18)30(24(21)32)14-15-7-3-2-4-8-15/h2-13H,14H2,1H3/b22-21-

InChI Key

ZFYXWPWUDMKRGD-DQRAZIAOSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NN3C(=O)/C(=C/4\C5=C(C=CC(=C5)Br)N(C4=O)CC6=CC=CC=C6)/SC3=N2

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=O)C(=C4C5=C(C=CC(=C5)Br)N(C4=O)CC6=CC=CC=C6)SC3=N2

Origin of Product

United States

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